molecular formula C17H19NO4S B11208550 3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid

3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid

Cat. No.: B11208550
M. Wt: 333.4 g/mol
InChI Key: FNQFFQLKZFPDBL-UHFFFAOYSA-N
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Description

3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid is an organic compound with the molecular formula C17H19NO4S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-methylbenzenesulfonamido group, and the nitrogen atom of the sulfonamide group is further substituted with a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to form N-benzyl-4-methylbenzenesulfonamide.

    Alkylation: The N-benzyl-4-methylbenzenesulfonamide is then reacted with 3-bromopropanoic acid under basic conditions to form the desired product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenylsulfonamido)propanoic acid: Similar structure but lacks the benzyl group.

    3-(Phenylsulfonyl)propanoic acid: Similar structure but lacks both the benzyl and methyl groups.

Uniqueness

3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid is unique due to the presence of both the benzyl and 4-methylbenzenesulfonamido groups, which confer specific chemical properties and potential biological activities that are not observed in the similar compounds mentioned above.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

3-[benzyl-(4-methylphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C17H19NO4S/c1-14-7-9-16(10-8-14)23(21,22)18(12-11-17(19)20)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,20)

InChI Key

FNQFFQLKZFPDBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=CC=C2

Origin of Product

United States

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